what is the mechanism of action of BM635 mesylate
what is the mechanism of action of BM635 mesylate
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
BM635 mesylate is a potent, small-molecule antitubercular agent belonging to the 1,5-diarylpyrrole class. It functions as a direct inhibitor of MmpL3 (Mycobacterial membrane protein Large 3), an essential transmembrane transporter in Mycobacterium tuberculosis (Mtb).
The compound’s primary mechanism involves blocking the translocation of trehalose monomycolate (TMM) from the inner membrane to the periplasmic space, halting the synthesis of the outer mycomembrane. While early characterization of MmpL3 inhibitors debated the role of proton motive force (PMF) dissipation, current consensus and structural data confirm BM635 acts primarily through direct binding to the MmpL3 proton translocation channel. The mesylate salt formulation is critical, transforming the highly lipophilic free base into a viable drug candidate with significantly enhanced aqueous solubility and oral bioavailability.
Molecular Characteristics & Pharmacochemistry[1]
BM635 is a derivative of the BM212 pyrrole series. The transition from the free base to the mesylate salt was a strategic medicinal chemistry optimization to address the "brick dust" properties (low solubility, high lipophilicity) typical of MmpL3 inhibitors.
| Feature | Description |
| Chemical Class | 1,5-Diaryl-2-methyl-3-(morpholinomethyl)-1H-pyrrole |
| Salt Form | Methanesulfonate (Mesylate) |
| Role of Salt | Increases aqueous solubility and in vivo exposure (AUC). |
| Lipophilicity | High (LogP > 4 for free base), facilitating membrane partitioning. |
| pKa | Basic morpholine nitrogen allows protonation/salt formation. |
Pharmacokinetic Impact of Mesylate Salt:
Studies comparing BM635 free base to BM635 mesylate demonstrate that the salt form increases bioavailability from ~46% to significantly higher levels in murine models, enabling sufficient plasma concentrations to exceed the MIC
Primary Mechanism of Action: MmpL3 Inhibition
The lethal efficacy of BM635 mesylate stems from its interaction with MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily.
3.1 The Biological Target: MmpL3
MmpL3 acts as a "flippase" or transporter at the inner membrane of Mtb.[1][2][3][4] Its physiological role is to translocate Trehalose Monomycolate (TMM) —a precursor lipid synthesized in the cytoplasm—across the inner membrane to the periplasm.[1] Once in the periplasm, TMM is processed by the Antigen 85 complex (Ag85) to form Trehalose Dimycolate (TDM) (Cord Factor) and mycolylated arabinogalactan, which constitute the waxy, impermeable mycobacterial cell wall.
3.2 Mechanism of Inhibition
BM635 binds directly to the transmembrane domain of MmpL3.
-
Binding Site: Mutational mapping identifies resistance-conferring mutations in the transmembrane helices (e.g., Tyr252, Asp251, Phe644), specifically within the proton translocation channel.
-
Proton Relay Blockade: MmpL3 function relies on the Proton Motive Force (PMF). BM635 occupies the proton channel, preventing the proton coupling energy required to flip the bulky TMM molecule.
-
Metabolic Catastrophe:
-
Intracellular: TMM accumulates to toxic levels inside the cell.
-
Extracellular: The supply of TMM to the periplasm is cut off.
-
Consequence: Synthesis of TDM and the mycolyl-arabinogalactan complex ceases. The cell wall loses integrity, leading to lysis and cell death.
-
3.3 Secondary Effects (The PMF Debate)
While some lipophilic MmpL3 inhibitors act as uncouplers (dissipating PMF), BM635 is classified as a direct inhibitor . Although high concentrations may perturb membrane potential due to lipophilicity, its bactericidal activity at MIC levels correlates with direct protein binding rather than general membrane depolarization.
Pathway Visualization
The following diagram illustrates the interruption of the mycolic acid pathway by BM635.
Figure 1: Mechanism of Action. BM635 binds MmpL3, blocking TMM export. This causes intracellular TMM accumulation and halts cell wall assembly.[5]
Experimental Validation Protocols
To validate the mechanism of BM635 mesylate in a research setting, the following assays are standard.
5.1 Protocol: TMM/TDM Lipid Profiling (TLC)
This experiment confirms MmpL3 inhibition by visualizing the "TMM accumulation / TDM depletion" signature.
-
Culture: Grow M. tuberculosis (H37Rv) to mid-log phase (OD
~0.4–0.6). -
Treatment:
-
Aliquot culture into tubes.
-
Treat with BM635 mesylate at 1x, 5x, and 10x MIC.
-
Include a Negative Control (DMSO) and Positive Control (SQ109 or known MmpL3 inhibitor).
-
Incubate for 4–12 hours.
-
-
Labeling: Add [1,2-
C]acetate (1 µCi/mL) to the cultures at the start of treatment to label newly synthesized lipids. -
Extraction:
-
Harvest cells by centrifugation.
-
Extract lipids using CHCl
:CH OH (2:1 v/v).
-
-
Analysis:
-
Resolve lipids on Silica Gel 60 TLC plates.
-
Solvent System: CHCl
:CH OH:H O (65:25:4). -
Visualization: Phosphorimaging.
-
-
Expected Result: BM635-treated lanes will show a dense, dark band for TMM (accumulation) and a faint or missing band for TDM compared to DMSO control.
5.2 Protocol: Spontaneous Resistant Mutant Generation
This confirms the target by identifying mutations in the mmpL3 gene.
-
Plating: Plate 10
–10 CFU of M. tuberculosis onto 7H10 agar containing BM635 at 5x–10x MIC. -
Incubation: Incubate at 37°C for 3–4 weeks.
-
Isolation: Pick surviving colonies.
-
Confirmation: Retest MIC of colonies to confirm resistance (shift >4-fold).
-
Sequencing: PCR amplify and sequence the mmpL3 gene (Rv0206c).
-
Analysis: Look for Single Nucleotide Polymorphisms (SNPs) resulting in amino acid changes (e.g., Asp251, Gly253, Phe644).
Quantitative Data Summary
The following table summarizes key pharmacological data for BM635 (Mesylate vs. Free Base) derived from hit-to-lead optimization studies.
| Parameter | BM635 (Free Base) | BM635 (Mesylate Salt) | Impact |
| Aqueous Solubility | < 1 µg/mL | > 50 µg/mL | >50-fold increase ; enables oral formulation. |
| MIC (Mtb H37Rv) | 0.12 – 0.3 µM | 0.12 – 0.3 µM | Potency is retained (active moiety is the same). |
| Bioavailability (F%) | ~46% | > 80% | Enhanced systemic absorption. |
| C | Moderate | High | Higher peak concentration drives efficacy. |
| Selectivity Index (SI) | > 100 | > 100 | Low cytotoxicity against mammalian cells (Vero). |
References
-
Poce, G., et al. (2018). In vivo potent BM635 analogue with improved drug-like properties.[6] European Journal of Medicinal Chemistry.[6]
-
Biava, M., et al. (2017). Pharmaceutical salt of BM635 with improved bioavailability. European Journal of Pharmaceutical Sciences.
-
Xu, Z., et al. (2017). Structure and function of the mycobacterial MmpL3 transporter. (Contextual reference for MmpL3 mechanism).
-
Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases.
Sources
- 1. Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor binding and disruption of coupled motions in MmpL3 protein: Unraveling the mechanism of trehalose monomycolate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cryo-EM structure of the trehalose monomycolate transporter, MmpL3, reconstituted into peptidiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multi-target aspect of an MmpL3 inhibitor: The BM212 series of compounds bind EthR2, a transcriptional regulator of ethionamide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo potent BM635 analogue with improved drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
